
Vitamin K1 2,3-epoxide
概要
説明
Vitamin K1 2,3-epoxide, also known as (2,3-Epoxyphytyl)menaquinone, is a derivative of Vitamin K1 (phylloquinone). It is a fat-soluble vitamin produced by plants and is essential for blood coagulation. This compound is part of the vitamin K cycle, which is crucial for the synthesis of certain proteins required for blood clotting and bone metabolism .
準備方法
Synthetic Routes and Reaction Conditions
Vitamin K1 2,3-epoxide can be synthesized through the oxidation of Vitamin K1. The process involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to convert Vitamin K1 to its epoxide form .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale oxidation processes. These processes are optimized for high yield and purity, often using advanced chromatographic techniques for purification .
化学反応の分析
Vitamin K1 2,3-Epoxide Reductase (VKOR) Activity
This compound is a substrate for vitamin K 2,3-epoxide reductase (VKOR), which is an integral membrane protein [3, 17, 16]. VKOR catalyzes the reduction of vitamin K 2,3-epoxide back to vitamin K, which is then converted to vitamin K hydroquinone . This is a crucial step in the vitamin K cycle . The enzyme VKORC1L1 can support both vitamin K 2,3-epoxide reductase (VKOR) and vitamin K reductase enzymatic activities .
Michaelis-Menten Kinetic Parameters
The Michaelis-Menten kinetic parameters for dithiothreitol (DTT)-driven VKOR activity have been determined experimentally . The data is summarized in the following table:
Enzyme | Substrate | Km (μM) | Vmax (nmol·mg−1·hr−1) | Inhibition by Warfarin (%) |
---|---|---|---|---|
VKORC1L1 | This compound | 4.15 | 2.57 | 0 |
VKORC1L1 | Vitamin K2 2,3-epoxide | 11.24 | 13.46 | 0 |
VKORC1 | This compound | 1.88 | 1.13 | 0 |
VKORC1 | Vitamin K2 2,3-epoxide | 1.55 | 1.72 | 0 |
Role in Vitamin K Cycle
Within cells, vitamin K undergoes reduction to vitamin K hydroquinone, facilitated by vitamin K epoxide reductase (VKOR) [6, 18]. Subsequently, another enzyme oxidizes vitamin K hydroquinone, enabling the carboxylation of glutamate to gamma-carboxyglutamate (Gla) . This carboxylation is coupled with the epoxidation of vitamin K hydroquinone to vitamin K epoxide . Vitamin K epoxide is then reconverted to vitamin K by vitamin K epoxide reductase, thus completing the vitamin K cycle .
Inhibition and Resistance
Warfarin, a common anticoagulant, inhibits VKOR, decreasing the concentration of reduced vitamin K and leading to under-carboxylated, inactive vitamin K-dependent proteins . Studies have explored warfarin-resistant VKOR variants and their ability to support carboxylation in different cell types .
科学的研究の応用
1.1. Anticoagulation Therapy
VK1 2,3-epoxide is crucial in understanding the mechanism of action of anticoagulants like warfarin. Warfarin inhibits VKOR, leading to the accumulation of VK1 2,3-epoxide and a decrease in functional vitamin K levels, which are necessary for the synthesis of clotting factors II, VII, IX, and X. Research indicates that low doses of warfarin can significantly affect VK1 metabolism and prolong prothrombin time without altering individual clotting factor activities significantly .
1.2. Monitoring Vitamin K Status
The measurement of VK1 2,3-epoxide levels in plasma serves as an indicator of vitamin K status and VKOR activity. Elevated levels of VK1 2,3-epoxide can indicate impaired recycling of vitamin K due to anticoagulant therapy or other metabolic dysfunctions . Liquid chromatography-mass spectrometry (LC-MS/MS) is commonly used for this purpose .
2.1. Role in Oxidative Stress
Recent studies have highlighted the antioxidative properties of VKORC1L1 (a variant of VKOR) in mediating intracellular antioxidant functions via VK1 2,3-epoxide reduction. This pathway is critical for cell survival under oxidative stress conditions . The presence of VK1 2,3-epoxide influences cellular responses to oxidative damage by modulating reactive oxygen species (ROS) levels .
2.2. Enzyme Kinetics Studies
VK1 2,3-epoxide serves as a substrate for enzymatic studies aimed at understanding the kinetics of VKOR and its variants across different species. Studies have demonstrated interspecies variations in the reduction rates of VK1 2,3-epoxide by VKOR, providing insights into evolutionary adaptations and potential therapeutic targets .
3.1. Drug Development
Understanding the metabolic pathways involving VK1 2,3-epoxide has implications for developing new anticoagulants or vitamin K antagonists that can more effectively manage coagulation disorders while minimizing side effects associated with existing drugs like warfarin .
3.2. Cancer Research
Emerging research suggests that VK1 2,3-epoxide may play a role in cancer biology by influencing cell proliferation and apoptosis pathways. Studies have indicated that it can inhibit cell growth in certain cancer cell lines . This area remains an active field of investigation.
4.1. Interspecies Differences
Research comparing the activity of VKOR across various species has revealed significant differences in the kinetics of VK1 2,3-epoxide reduction . Such studies are essential for translational research where animal models are used to predict human responses to anticoagulant therapies.
Data Tables
Application Area | Key Findings | Methodology |
---|---|---|
Anticoagulation | Accumulation of VK1 2,3-epoxide with warfarin | Clinical trials |
Oxidative Stress | VKORC1L1 reduces ROS levels | Cell culture experiments |
Enzyme Kinetics | Interspecies variations in reduction rates | Biochemical assays |
Cancer Research | Inhibition of cell growth in cancer lines | Cell viability assays |
Case Study 1: Warfarin Therapy Monitoring
A study involving seven healthy volunteers demonstrated that administration of warfarin led to detectable levels of VK1 2,3-epoxide in plasma samples after pharmacological doses of vitamin K . This finding underscores the importance of monitoring VK1 2,3-epoxide levels to assess anticoagulant efficacy.
Case Study 2: Oxidative Stress Mitigation
In vitro studies showed that cells expressing higher levels of VKORC1L1 exhibited increased survival rates under oxidative stress conditions when treated with vitamin K compounds . This highlights the potential therapeutic role of VKORC1L1 in protecting against oxidative damage.
作用機序
Vitamin K1 2,3-epoxide acts as a substrate for the enzyme Vitamin K epoxide reductase (VKOR). This enzyme reduces the epoxide to Vitamin K1, which is then converted to its active hydroquinone form. The hydroquinone form acts as a cofactor for the enzyme γ-glutamyl carboxylase, which modifies and activates precursors to coagulation factors II, VII, IX, and X .
類似化合物との比較
Similar Compounds
Vitamin K1 (Phylloquinone): The parent compound, essential for blood coagulation.
Vitamin K2 (Menaquinone): A series of compounds with similar structures but different side chains.
Vitamin K3 (Menadione): A synthetic form of vitamin K used in animal feed and some supplements.
Uniqueness
Vitamin K1 2,3-epoxide is unique due to its role in the vitamin K cycle and its interaction with VKOR. Unlike other forms of vitamin K, it is specifically involved in the recycling process that maintains adequate levels of active vitamin K in the body .
生物活性
Vitamin K1 2,3-epoxide is an important compound in the vitamin K cycle, primarily recognized for its role as a substrate for vitamin K epoxide reductase (VKOR). This article delves into the biological activity of this compound, exploring its enzymatic interactions, physiological significance, and implications in health and disease.
Overview of this compound
This compound is formed during the post-translational modification of vitamin K-dependent proteins. It is a by-product generated when vitamin K acts as a cofactor in the carboxylation of glutamic acid residues to gamma-carboxyglutamic acid (Gla) residues, which is crucial for the function of various coagulation factors and bone proteins . The primary enzyme responsible for converting this epoxide back to its active form (vitamin K1 quinone) is VKOR, which plays a critical role in maintaining vitamin K homeostasis and facilitating blood coagulation .
Enzymatic Activity and Mechanism
VKOR is essential for recycling this compound back to its active forms. The enzyme operates through a series of redox reactions that reduce the epoxide to quinone and subsequently to hydroquinone. This enzymatic activity is vital for the synthesis of vitamin K-dependent proteins involved in hemostasis .
Table 1: Enzymatic Parameters of VKOR
Parameter | Value (this compound) | Value (Vitamin K2 2,3-Epoxide) |
---|---|---|
Maximal Velocity (Vmax) | 2.57 nmol/mg/hr | 13.46 nmol/mg/hr |
Michaelis Constant (Km) | Not specified | Not specified |
Inhibition by Warfarin | Lower sensitivity than VKORC1 | Higher sensitivity than VKORC1 |
The table above summarizes key kinetic parameters related to the enzymatic activity of VKOR with respect to different vitamin K epoxides. Notably, VKORC1 has a higher affinity for vitamin K2 epoxide compared to vitamin K1 epoxide .
Physiological Significance
This compound's biological activity extends beyond coagulation; it also plays a role in cellular antioxidant defense mechanisms. Studies indicate that VKORC1L1, a homolog of VKORC1, contributes to reducing oxidative stress in cells by mediating vitamin K's antioxidative properties . This function is particularly important under conditions of oxidative stress where cellular damage can lead to various pathologies.
Case Study: Impact of Warfarin on Vitamin K Cycle
A significant body of research has focused on how anticoagulants like warfarin inhibit VKOR activity, leading to the accumulation of this compound. In one study involving multiple species (bovine, canine, equine), interspecies differences were observed regarding the reduction rates of this compound by VKOR. The study reported varying IC50 values for warfarin across species, indicating differential sensitivity and potential implications for anticoagulant therapy .
Clinical Implications
The accumulation of this compound due to VKOR inhibition has clinical significance. Elevated levels can indicate poor metabolic processing or excessive anticoagulation therapy. Monitoring these levels can provide insights into patient management during anticoagulation treatment .
特性
IUPAC Name |
7a-methyl-1a-(3,7,11,15-tetramethylhexadec-2-enyl)naphtho[2,3-b]oxirene-2,7-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46O3/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-31-29(33)27-19-8-7-18-26(27)28(32)30(31,6)34-31/h7-8,18-20,22-24H,9-17,21H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTXFBIHPWIDJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CCC12C(=O)C3=CC=CC=C3C(=O)C1(O2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30865225 | |
Record name | 1a-Methyl-7a-(3,7,11,15-tetramethylhexadec-2-en-1-yl)-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30865225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25486-55-9 | |
Record name | Vitamin K epoxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25486-55-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phylloquinone 2,3-epoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025486559 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2,3-epoxyphytyl)menaquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.733 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。